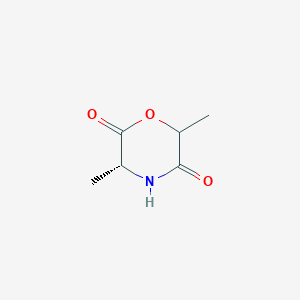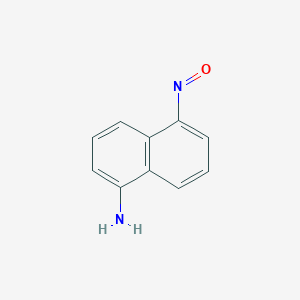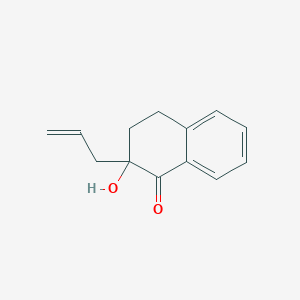
1(2H)-Naphthalenone, 3,4-dihydro-2-hydroxy-2-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(2H)-Naphthalenone, 3,4-dihydro-2-hydroxy-2-(2-propenyl)- is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-2-hydroxy-2-(2-propenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene as the core structure.
Functional Group Introduction: Various reagents and catalysts are used to introduce the hydroxy and propenyl groups. Common reagents include alkyl halides, alcohols, and bases.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1(2H)-Naphthalenone, 3,4-dihydro-2-hydroxy-2-(2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The propenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce an alcohol.
Applications De Recherche Scientifique
1(2H)-Naphthalenone, 3,4-dihydro-2-hydroxy-2-(2-propenyl)- has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1(2H)-Naphthalenone, 3,4-dihydro-2-hydroxy-2-(2-propenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and propenyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1(2H)-Naphthalenone, 3,4-dihydro-2-hydroxy-2-methyl-
- 1(2H)-Naphthalenone, 3,4-dihydro-2-hydroxy-2-ethyl-
Propriétés
Numéro CAS |
221681-02-3 |
|---|---|
Formule moléculaire |
C13H14O2 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
2-hydroxy-2-prop-2-enyl-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C13H14O2/c1-2-8-13(15)9-7-10-5-3-4-6-11(10)12(13)14/h2-6,15H,1,7-9H2 |
Clé InChI |
WCIGURCXSXMKBC-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1(CCC2=CC=CC=C2C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one]](/img/structure/B14245029.png)
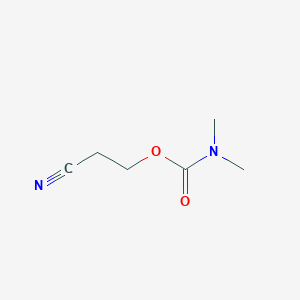

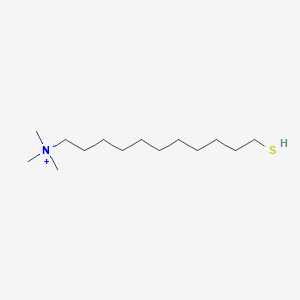
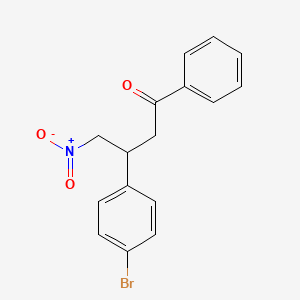
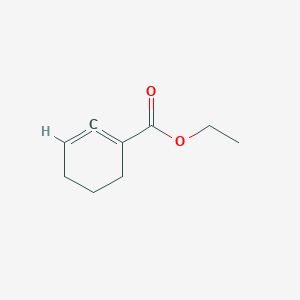
![2-[2-Hydroxy-5-[(4-nitrophenyl)methylideneamino]phenyl]-4-[(4-nitrophenyl)methylideneamino]phenol](/img/structure/B14245080.png)
![2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14245081.png)
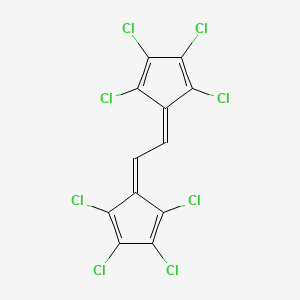
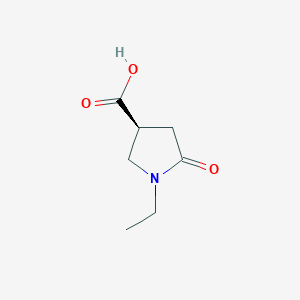
![1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B14245103.png)
